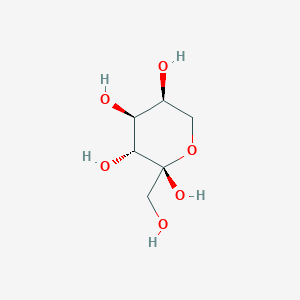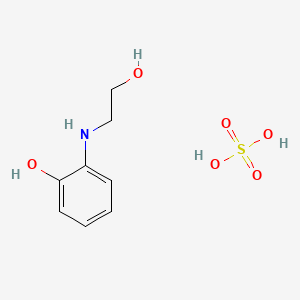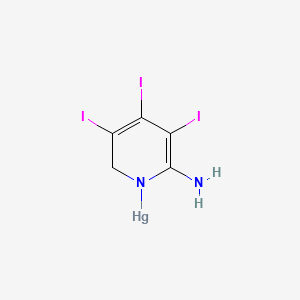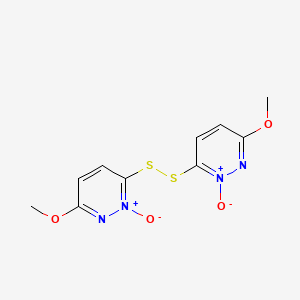
WT-1 427 long
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
WT-1 427 long is a peptide derived from the Wilms’ tumor protein 1 (WT1), which is a zinc finger transcription factor. WT1 is highly expressed in various tumors, including mesothelioma, leukemia, and ovarian carcinoma . The WT1 protein plays a crucial role in cellular proliferation, differentiation, apoptosis, and organ development .
Méthodes De Préparation
The synthesis of WT-1 427 long involves peptide synthesis techniques, typically using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate peptide bond formation . Industrial production methods may involve large-scale SPPS with automated synthesizers to produce the peptide in bulk quantities .
Analyse Des Réactions Chimiques
WT-1 427 long can undergo various chemical reactions, including:
Oxidation: This reaction can modify certain amino acid residues, such as methionine and cysteine, within the peptide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted with other residues to create analogs with different properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and various amino acid derivatives for substitution reactions . The major products formed from these reactions depend on the specific modifications made to the peptide sequence .
Applications De Recherche Scientifique
WT-1 427 long has several scientific research applications, including:
Cancer Immunotherapy: this compound is used in peptide-based vaccines to induce immune responses against WT1-expressing tumors. .
Biomarker Development: WT1 and its peptides, including this compound, are used as biomarkers for detecting and monitoring various cancers.
Basic Research: This compound is used in studies to understand the role of WT1 in cellular processes such as proliferation, differentiation, and apoptosis.
Mécanisme D'action
WT-1 427 long exerts its effects by interacting with the immune system. It is recognized by T cells, which then mount an immune response against WT1-expressing tumor cells . The peptide binds to major histocompatibility complex (MHC) molecules on the surface of antigen-presenting cells, which present the peptide to T cells. This interaction activates T cells, leading to the destruction of tumor cells .
Comparaison Avec Des Composés Similaires
WT-1 427 long can be compared with other WT1-derived peptides, such as WT1-A1 and WT1-122A1 long . These peptides also stimulate immune responses but may differ in their ability to induce CD4+ and CD8+ T cell responses. This compound is unique in its ability to stimulate both CD4+ and CD8+ T cell responses, making it a versatile candidate for cancer immunotherapy .
Similar Compounds
WT1-A1: A shorter peptide that primarily stimulates CD8+ T cell responses.
WT1-122A1 long: A longer peptide that can stimulate both CD4+ and CD8+ T cell responses.
Propriétés
Numéro CAS |
935395-33-8 |
|---|---|
Formule moléculaire |
C98H164N38O29S2 |
Poids moléculaire |
2402.7 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C98H164N38O29S2/c1-46(2)31-61(126-82(151)58(20-22-73(142)143)121-90(159)67(38-74(144)145)132-92(161)69(42-137)134-77(146)53(100)15-12-26-113-96(104)105)91(160)135-75(48(5)6)93(162)124-56(18-14-28-115-98(108)109)79(148)127-63(34-51-40-111-44-117-51)86(155)129-64(35-52-41-112-45-118-52)87(156)131-66(37-72(103)141)89(158)122-59(23-29-166-8)83(152)128-62(33-50-39-110-43-116-50)85(154)120-57(19-21-70(101)139)81(150)119-55(17-13-27-114-97(106)107)78(147)130-65(36-71(102)140)88(157)123-60(24-30-167-9)84(153)136-76(49(7)138)94(163)125-54(16-10-11-25-99)80(149)133-68(95(164)165)32-47(3)4/h39-41,43-49,53-69,75-76,137-138H,10-38,42,99-100H2,1-9H3,(H2,101,139)(H2,102,140)(H2,103,141)(H,110,116)(H,111,117)(H,112,118)(H,119,150)(H,120,154)(H,121,159)(H,122,158)(H,123,157)(H,124,162)(H,125,163)(H,126,151)(H,127,148)(H,128,152)(H,129,155)(H,130,147)(H,131,156)(H,132,161)(H,133,149)(H,134,146)(H,135,160)(H,136,153)(H,142,143)(H,144,145)(H,164,165)(H4,104,105,113)(H4,106,107,114)(H4,108,109,115)/t49-,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,75+,76+/m1/s1 |
Clé InChI |
ARPXPQWBIFSBKF-AHEPKYPGSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N)O |
SMILES canonique |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC3=CN=CN3)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


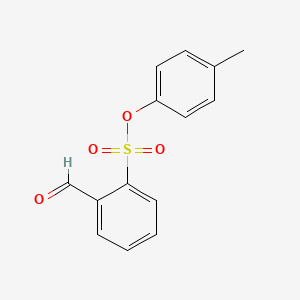

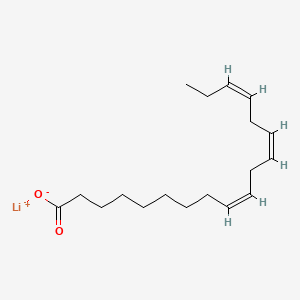
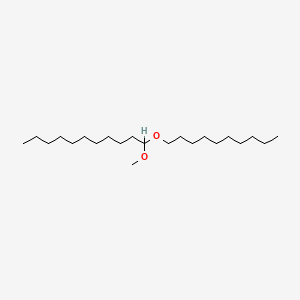
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B12661491.png)
![Benzo[b]phenanthro[2,3-d]thiophene](/img/structure/B12661515.png)


